7-Methyl-[1,2,4]triazolo[4,3-a]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35359-28-5 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H9N3/c1-8-2-4-10-9(6-8)3-5-11-13-12-7-14(10)11/h2-7H,1H3 |
InChI Key |
KOZAWKCPXJEKJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=NN=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methyl 1 2 3 Triazolo 4,3 a Quinoline and Analogous Structures
De Novo Synthesis of theresearchgate.nettandfonline.comjazanu.edu.saTriazolo[4,3-a]quinoline Ring System
The construction of the core researchgate.nettandfonline.comtriazolo[4,3-a]quinoline structure is primarily achieved through cyclization reactions that form the triazole ring onto a quinoline (B57606) framework.
Annulation Reactions for Triazole Ring Formation (e.g., from 2-Hydrazinoquinolines)
A prevalent method for the synthesis of researchgate.nettandfonline.comtriazolo[4,3-a]quinolines involves the cyclization of 2-hydrazinoquinoline (B107646) derivatives. researchgate.net This approach utilizes the nucleophilic character of the hydrazine (B178648) moiety to react with various electrophiles, leading to the formation of the fused triazole ring.
One common strategy is the oxidative cyclization of aldehyde-derived hydrazones. For instance, the reaction of 4-methylquinolin-2-ylhydrazones with thallium(III) acetate (B1210297) in acetic acid results in the intramolecular oxidative cyclization to yield 3-aryl-9-methyl- researchgate.nettandfonline.comtriazolo[4,3-a]quinolines in high yields. researchgate.net Similarly, oxidative cyclization can be achieved using milder reagents like catalytic copper(II) bromide and oxone. researchgate.net
Another key approach is the reaction of 2-hydrazinoquinolines with reagents that provide a one-carbon unit to complete the triazole ring. For example, 6-chloro-2-hydrazinylquinoline (B12442494) reacts with carbon disulfide to form 7-chloro- researchgate.nettandfonline.comtriazolo[4,3-a]quinoline-1(2H)-thione. Furthermore, condensation of 2-hydrazinoquinolines with compounds like acetylacetone (B45752) can lead to the formation of 1-methyl- researchgate.nettandfonline.comtriazolo[4,3-a]quinazolin-5(4H)-ones. researchgate.net
The following table summarizes representative annulation reactions starting from 2-hydrazinoquinolines:
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Arenecarbaldehyde 4-methylquinolin-2-ylhydrazones | Thallium(III) acetate | 3-Aryl-9-methyl- researchgate.nettandfonline.comtriazolo[4,3-a]quinolines | High | researchgate.net |
| 6-Chloro-2-hydrazinylquinoline | Carbon disulfide | 7-Chloro- researchgate.nettandfonline.comtriazolo[4,3-a]quinoline-1(2H)-thione | 84 | |
| 2-Hydrazinoquinazolin-4(3H)-ones | Acetylacetone | 1-Methyl- researchgate.nettandfonline.comtriazolo[4,3-a]quinazolin-5(4H)-ones | - | researchgate.net |
Regioselective Construction of the Triazoloquinoline Skeleton
The regioselectivity of the cyclization reaction is a critical aspect in the synthesis of triazoloquinolines, as different isomers can be formed depending on the reaction conditions and the nature of the substituents. For example, in the synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives through a one-pot three-component reaction, the choice of catalyst, such as L-proline, can significantly influence the regioselectivity of the reaction. researchgate.net
The intermolecular cyclization of S-alkylated derivatives of 6-substituted-3-mercapto-1,2,4-triazin-5-ones has been shown to occur regioselectively at the N2-position of the 1,2,4-triazine (B1199460) ring, a finding confirmed by X-ray single-crystal diffraction analysis. nih.gov This highlights the importance of understanding the underlying reaction mechanisms to control the formation of the desired regioisomer. In some cases, the initially formed product can undergo rearrangement to a more stable isomer. For instance, 8-bromo-7-chloro researchgate.nettandfonline.comtriazolo[4,3-c]pyrimidines can rearrange to their [1,5-c] analogues, although C-5 substituted derivatives are found to be more stable. researchgate.net
Application of Named Reactions and General Condensation Protocols
Several named reactions and general condensation protocols are employed in the synthesis of the triazoloquinoline core. The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for constructing the 1,2,3-triazole ring. mdpi.comorganic-chemistry.org This "click chemistry" approach allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazolyl-2-chloroquinolines from the corresponding azides and terminal alkynes in an aqueous medium. mdpi.com
Condensation reactions are also widely used. For example, the condensation of 4-hydrazinoquinazoline (B1199610) with diethyl oxalate (B1200264) leads to the formation of 3-ethoxycarbonyl- researchgate.nettandfonline.comtriazolo[4,3-c]quinazoline, which can be further derivatized. researchgate.net Similarly, the reaction of 6-nitro-3,4-dihydroquinoline-2(1H)-thione with tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate results in the formation of a researchgate.nettandfonline.comtriazolo[4,3-a]quinoline derivative. The Vilsmeier-Haack reaction can be used to introduce a formyl group onto a quinoline ring, which can then serve as a precursor for further transformations to build the triazole ring. nih.gov
Strategic Functionalization of the 7-Methyl-researchgate.nettandfonline.comjazanu.edu.satriazolo[4,3-a]quinoline Scaffold
Once the core triazoloquinoline scaffold is in place, further modifications can be introduced to modulate its properties. This includes the addition of various functional groups through alkylation, acylation, and the introduction of other heterocyclic moieties.
Alkylation and Acylation Strategies
Alkylation and acylation reactions are common methods for functionalizing the triazoloquinoline system. Alkylation can occur at different positions depending on the specific structure and reaction conditions. For instance, N-alkylation of researchgate.nettandfonline.comtriazolo[1,5-a]quinazolin-5-ones can be achieved using alkyl halides in the presence of a base like potassium carbonate. nih.gov Microwave-assisted alkylation of quinazoline-2,4-diones with dialkyl carbonates provides a rapid and efficient method for introducing methyl or ethyl groups. mdpi.com
Acylation reactions are also employed to introduce various substituents. For example, 4,5-dihydro-1-methyl- researchgate.nettandfonline.comtriazolo[4,3-a]quinolin-7-amine can be reacted with various carboxylic acids in the presence of diphenyl phosphoryl azide (B81097) (DPPA) to form urea (B33335) derivatives. tandfonline.com
The following table provides examples of alkylation and acylation reactions on related quinoline and triazole systems:
| Substrate | Reagent(s) | Product Type | Reference |
| researchgate.nettandfonline.comTriazolo[1,5-a]quinazolin-5-ones | Alkyl halides, K2CO3 | N-Alkyl- researchgate.nettandfonline.comtriazolo[1,5-a]quinazolin-5-ones | nih.gov |
| Quinazoline-2,4-diones | Dialkyl carbonates, K2CO3, Microwave | N-Alkylated quinazoline-2,4-diones | mdpi.com |
| 4,5-Dihydro-1-methyl- researchgate.nettandfonline.comtriazolo[4,3-a]quinolin-7-amine | Carboxylic acids, DPPA | Urea derivatives | tandfonline.com |
Introduction of Heterocyclic Substituents
The introduction of other heterocyclic rings onto the researchgate.nettandfonline.comtriazolo[4,3-a]quinoline scaffold can lead to the creation of more complex and potentially more active molecules. wikipedia.org This can be achieved by reacting a functionalized triazoloquinoline with a suitable heterocyclic precursor.
For instance, the key intermediate 1,2,4-triazolo[4,3-c]quinazoline-3-carbohydrazide can be reacted with potassium thiocyanate (B1210189) to form a hydrazinecarbothioamide, which can then be cyclized to form either a 1,3,4-thiadiazole (B1197879) or a 1,2,4-triazole (B32235) derivative depending on the reaction conditions. researchgate.net This carbohydrazide (B1668358) can also be reacted with carbon disulfide and then hydrazine hydrate (B1144303) to produce a 4-amino-4H-1,2,4-triazole-3-thiol derivative, which serves as a starting point for synthesizing diverse fused heterocyclic systems. researchgate.net
Furthermore, a series of novel 3-methylphosphonylated researchgate.nettandfonline.comtriazolo[4,3-a]quinolines have been synthesized through a 5-exo-dig-type cyclization of chloroethynylphosphonates and N-unsubstituted 2-hydrazinylpyridines. researchgate.net This demonstrates the versatility of cyclization reactions in introducing heterocyclic substituents with specific functionalities.
Phosphorylation and Other Heteroatom Incorporations
The introduction of a phosphate (B84403) group into the beilstein-journals.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]quinoline framework can be a critical modification to modulate the molecule's biological activity and pharmacokinetic profile. While direct phosphorylation of 7-Methyl- beilstein-journals.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]quinoline is not extensively detailed in the provided context, the synthesis of phosphorylated 1,2,3-triazolyl nucleoside analogs offers a relevant precedent. In a study focused on antiviral agents, a series of 5'-phosphorylated 1,2,3-triazolyl nucleoside analogues were synthesized. nih.gov These compounds featured a 1,2,3-triazole-4-yl-β-D-ribofuranose fragment linked to either a uracil (B121893) or a quinazoline-2,4-dione moiety. nih.gov The phosphorylation was achieved at the 5'-position of the ribofuranose sugar, yielding a variety of derivatives including dialkyl phosphates, diaryl phosphates, and phosphoramidates. nih.gov
This approach underscores the feasibility of incorporating phosphate groups into molecules containing a triazole ring system, a strategy that could be adapted for the 7-Methyl- beilstein-journals.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]quinoline core. The synthesis of such phosphorylated derivatives could potentially enhance their interaction with biological targets or improve their solubility and cell permeability.
Mannich Base Formation on Triazoloquinoline Systems
The Mannich reaction is a powerful and versatile tool in organic synthesis, allowing for the introduction of an aminomethyl group onto a substrate. wikipedia.orgyoutube.com This reaction is particularly valuable in medicinal chemistry for modifying the structure of biologically active compounds to enhance their therapeutic properties. nih.govnih.gov In the context of triazoloquinolines, the Mannich reaction provides a straightforward method for synthesizing new derivatives with potential pharmacological applications.
The classical Mannich reaction involves the condensation of a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgnih.gov For triazoloquinoline systems, this typically involves the reaction of a suitable triazoloquinoline precursor with formaldehyde and a selected amine to yield the corresponding Mannich base. For instance, N-Mannich bases of beilstein-journals.orgresearchgate.nettriazolo[4,5-f]quinolines have been synthesized using this classical procedure.
The introduction of various amine moieties through the Mannich reaction allows for the systematic exploration of structure-activity relationships. For example, incorporating N-methylpiperazine, piperidine, or morpholine (B109124) rings can impart antimicrobial activity to the resulting Mannich bases. nih.gov The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating in a suitable solvent like ethanol. nih.gov
| Triazoloquinoline Core | Reagents | Product Type | Reference |
|---|---|---|---|
| beilstein-journals.orgresearchgate.nettriazolo[4,5-f]quinoline | Formaldehyde, Secondary Amine | N-Mannich Bases | |
| 5-mercapto-s-triazole Quinazolines | Formaldehyde, Amine | Mannich Bases | |
| 4-amino-3-methyl-s-triazole-5-thiol | Formaldehyde, Primary/Secondary Amines | Mannich Bases | nih.gov |
Advanced Synthetic Techniques for Enhanced Yield and Selectivity
To overcome the limitations of traditional synthetic methods, such as long reaction times and low yields, advanced techniques like microwave-assisted synthesis and oxidative cyclization have been increasingly employed in the preparation of triazoloquinoline derivatives.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. beilstein-journals.orgresearchgate.netbeilstein-journals.orgasianpubs.org This technology has been successfully applied to the synthesis of various heterocyclic systems, including triazoloquinazolines and their analogs. beilstein-journals.orgresearchgate.netbeilstein-journals.orgfrontiersin.org
In the synthesis of triazoloquinazolinones, microwave irradiation has been shown to be a facile and general method. beilstein-journals.orgresearchgate.net For example, a three-component condensation reaction of aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole, and dimedone in DMF under microwave irradiation produced nearly quantitative yields of the desired products within minutes. beilstein-journals.orgresearchgate.net This represents a significant improvement over traditional refluxing methods, which often require several hours to complete. beilstein-journals.org
The benefits of microwave-assisted synthesis in this context include:
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. beilstein-journals.orgresearchgate.net
Increased Yields: Microwave irradiation can lead to almost productive yields. beilstein-journals.orgresearchgate.net
Cleaner Reactions: The rapid and uniform heating often minimizes the formation of side products. researchgate.net
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods. researchgate.net
| Reactants | Product | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole, dimedone | Triazoloquinazolinones | Microwave irradiation in DMF | Nearly quantitative yields in minutes | beilstein-journals.orgresearchgate.net |
| Isatin-3-imines, isatoic anhydride | 6-arylimino-6H-indolo[2,1-b]quinazolin-12-ones | Microwave irradiation, KF on alumina (B75360) | Reaction time of 4 minutes | frontiersin.org |
| o-fluorobenzonitriles, S-alkyl isothiouronium salts | 2-alkylthio-4-aminoquinazolines | Microwave irradiation, basic alumina | Efficient synthesis in 5-30 minutes | frontiersin.org |
Oxidative cyclization represents another key strategy for the efficient construction of fused heterocyclic systems like triazoloquinolines. This method often involves the formation of a key bond through an oxidation step, leading to the desired cyclic structure. A variety of oxidizing agents can be employed, with hypervalent iodine reagents like diacetoxyiodobenzene (B1259982) being particularly effective due to their mild and environmentally friendly nature. mdpi.comresearchgate.net
For instance, a method for synthesizing 8-substituted triazolo[5,1-b]purines with good yields has been developed using diacetoxyiodobenzene as the oxidizing agent. mdpi.com The proposed mechanism involves the initial formation of an intermediate through nucleophilic substitution, followed by elimination and subsequent intramolecular cyclization and aromatization to yield the final product. mdpi.com This approach avoids the need for transition metals and proceeds under mild conditions. mdpi.com
Another example involves the use of N-Chlorosuccinimide (NCS) as an oxidative cyclizing agent for the synthesis of beilstein-journals.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]pyridines from 2-pyridylhydrazones. mdpi.com This reaction proceeds through the initial formation of a chlorohydrazone, which then undergoes cyclization to afford the triazolopyridine ring system. mdpi.com These examples highlight the utility of oxidative cyclization in constructing triazole-fused heterocycles, a strategy that is readily applicable to the synthesis of 7-Methyl- beilstein-journals.orgresearchgate.netbeilstein-journals.orgtriazolo[4,3-a]quinoline and its derivatives.
Spectroscopic Characterization and Structural Elucidation of 7 Methyl 1 2 3 Triazolo 4,3 a Quinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 7-Methyl- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the analysis of 7-Methyl- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline derivatives, specific chemical shifts (δ) are observed for the protons in different parts of the molecule. For instance, in 5-substituted-phenyl-4,5-dihydro- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinolines, the protons of the CH2 group typically appear as a multiplet around δ 3.45-3.48 ppm, while the CH proton is observed as a triplet at approximately δ 4.34-4.37 ppm. ualberta.ca The aromatic protons of the quinoline (B57606) and phenyl rings resonate in the downfield region, generally between δ 7.01 and 7.51 ppm. ualberta.ca A characteristic singlet for the H-1 proton of the triazole ring is often found at a higher chemical shift, around δ 8.69 ppm. ualberta.ca The methyl group protons on the quinoline ring, as seen in derivatives like 2-chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline, present a singlet at approximately δ 2.27 ppm. mdpi.com
Table 1: Selected ¹H NMR Spectral Data for 7-Methyl- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline Derivatives This table is interactive. Click on the headers to sort the data.
| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 5-Phenyl-4,5-dihydro- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline | CH₂ | 3.45 | m |
| CH | 4.34 | t | |
| Aromatic | 7.07-7.42 | m | |
| H-1 | 8.69 | s | |
| 5-(4-Methylphenyl)-4,5-dihydro- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline | CH₂ | 3.47 | m |
| CH | 4.34 | t | |
| CH₃ | 2.34 | s | |
| Aromatic | 7.01-7.49 | m | |
| H-1 | 8.69 | s | |
| 2-Chloro-7-methyl-3-(azidomethyl)quinoline | CH₃ | 2.27 | s |
| CH₂ | 4.83 | s | |
| Aromatic | 7.43-8.23 | m |
Carbon (¹³C) NMR Spectral Analysis
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 5-substituted-phenyl-4,5-dihydro- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline derivatives, the carbon signals are observed across a wide range. The aliphatic carbons of the dihydrotriazoloquinoline core, specifically the CH₂ and CH carbons, resonate at approximately δ 28.5 ppm and δ 42.0 ppm, respectively. ualberta.ca The carbons of the aromatic rings appear in the range of δ 116 to 140 ppm. ualberta.ca The carbon atoms of the triazole ring are typically found at higher chemical shifts, with C-1 and the carbon attached to the quinoline ring appearing around δ 149 ppm. ualberta.ca In the case of 2-chloro-7-methyl-3-(azidomethyl)quinoline, the methyl carbon gives a signal at δ 20.2 ppm, while the quinoline carbons are observed between δ 125.1 and 149.6 ppm. mdpi.com
Table 2: Selected ¹³C NMR Spectral Data for 7-Methyl- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline Derivatives This table is interactive. Click on the headers to sort the data.
| Compound/Derivative | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| 5-Phenyl-4,5-dihydro- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline | CH₂ | 28.54 |
| CH | 42.44 | |
| Aromatic | 116.30 - 140.70 | |
| C (triazole) | 149.65 | |
| 5-(4-Methylphenyl)-4,5-dihydro- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline | CH₃ | 21.02 |
| CH₂ | 28.54 | |
| CH | 42.03 | |
| Aromatic | 116.81 - 139.28 | |
| C (triazole) | 149.76 | |
| 2-Chloro-7-methyl-3-(azidomethyl)quinoline | CH₃ | 20.2 |
| CH₂ | 40.4 | |
| Aromatic | 125.1 - 149.6 |
Phosphorus (³¹P) NMR for Phosphonylated Derivatives
For derivatives of 7-Methyl- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline that have been functionalized with phosphorus-containing groups, such as phosphonates, ³¹P NMR spectroscopy is a crucial analytical technique. mdpi.com This method is highly specific to the phosphorus nucleus and provides valuable information about the chemical environment and bonding of the phosphorus atom. researchgate.net The chemical shifts in ³¹P NMR can indicate the oxidation state of phosphorus, the number and type of atoms bonded to it, and can be used to monitor reactions involving the phosphonyl group. researchgate.netspringernature.com The analysis of ³¹P NMR spectra can help confirm the successful incorporation of the phosphonate (B1237965) moiety onto the triazoloquinoline scaffold and can provide insights into the electronic structure around the phosphorus center. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 7-Methyl- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline derivatives, IR spectra show characteristic absorption bands that confirm the presence of specific structural features. For example, the C-H stretching vibrations of the methyl and methylene (B1212753) groups typically appear in the region of 2919-3043 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations of the quinoline and triazole rings are observed in the 1564-1620 cm⁻¹ range. mdpi.com In derivatives containing a carbonyl group, such as 5-substituted-phenyl-4,5-dihydro- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinolin-1(2H)-ones, a strong absorption band for the C=O stretch is evident. ualberta.ca The presence of an N-H group in such compounds is indicated by a stretching vibration band around 3335–3359 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for 7-Methyl- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline Derivatives This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Aliphatic) | Stretching | 2919 - 3043 |
| C=N, C=C (Aromatic) | Stretching | 1564 - 1620 |
| N-H | Stretching | 3335 - 3359 |
| C=O | Stretching | ~1710 - 1725 |
| O-H | Stretching | 3445 - 3460 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation patterns. For 7-Methyl- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline derivatives, the mass spectrum typically shows a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+), which confirms the molecular weight of the synthesized compound. ualberta.camdpi.com For instance, the mass spectrum of 5-phenyl-4,5-dihydro- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline shows an [M+1] peak at m/z 248, corresponding to its molecular weight. ualberta.ca Similarly, for its 4-chloro and 4-methylphenyl derivatives, the [M+1] peaks are observed at m/z 284 and 262, respectively. ualberta.ca The fragmentation pattern can further help in elucidating the structure by showing the loss of specific fragments from the parent molecule.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct composition and purity of the 7-Methyl- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline derivatives. For example, for 5-phenyl-4,5-dihydro- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline, the calculated elemental composition is C, 77.71%; H, 5.30%; N, 16.99%, and the experimentally found values are C, 77.89%; H, 5.08%; N, 17.28%, which are in good agreement. ualberta.ca
Table 4: Elemental Analysis Data for Selected 7-Methyl- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) |
|---|---|---|---|---|---|---|---|
| 5-Phenyl-4,5-dihydro- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline | C₁₆H₁₃N₃ | 77.71 | 77.89 | 5.30 | 5.08 | 16.99 | 17.28 |
| 5-(4-Chlorophenyl)-4,5-dihydro- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline | C₁₆H₁₂ClN₃ | 68.21 | 68.46 | 4.29 | 4.64 | 14.91 | 15.10 |
| 5-(4-Methoxyphenyl)-4,5-dihydro- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline | C₁₇H₁₅N₃O | 73.63 | 73.39 | 5.45 | 5.71 | 15.15 | 14.89 |
| 5-(4-Methylphenyl)-4,5-dihydro- ualberta.carsc.orgmdpi.comtriazolo[4,3-a]quinoline | C₁₇H₁₅N₃ | 78.13 | 77.88 | 5.79 | 5.95 | 16.08 | 15.86 |
| 2-Chloro-7-methyl-3-(azidomethyl)quinoline | C₁₁H₉Cl₂N | 58.43 | 58.55 | 4.01 | 4.18 | 6.19 | 6.29 |
Theoretical and Computational Chemistry Approaches to 7 Methyl 1 2 3 Triazolo 4,3 a Quinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
DFT is a primary computational method used to investigate the electronic structure and properties of molecules. ekb.eguantwerpen.be For a molecule like 7-Methyl- nih.govtandfonline.commdpi.comtriazolo[4,3-a]quinoline, DFT calculations would typically be employed to determine its optimized geometry and various electronic characteristics.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uantwerpen.be It visually represents the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are favorable for nucleophilic attack. For related heterocyclic compounds, MEP analysis has been crucial in understanding intermolecular interactions. However, no specific MEP analysis for 7-Methyl- nih.govtandfonline.commdpi.comtriazolo[4,3-a]quinoline has been published.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Character
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining molecular reactivity. The energy of the HOMO indicates the ability to donate an electron, while the LUMO's energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. uantwerpen.be While this analysis is common for triazole and quinoline (B57606) systems, specific HOMO-LUMO energy values and orbital distributions for 7-Methyl- nih.govtandfonline.commdpi.comtriazolo[4,3-a]quinoline are not documented. uantwerpen.bed-nb.info
Global Reactivity Descriptors (e.g., Hardness, Softness)
From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated. These parameters provide quantitative measures of a molecule's reactivity and stability. uantwerpen.be Such data is unavailable for 7-Methyl- nih.govtandfonline.commdpi.comtriazolo[4,3-a]quinoline in the reviewed literature.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, are frequently used to predict vibrational (IR and Raman) and NMR spectra. uantwerpen.be These theoretical predictions can aid in the interpretation and assignment of experimental spectra. While synthesis and basic characterization of some nih.govtandfonline.commdpi.comtriazolo[4,3-a]quinoline derivatives have been reported, detailed computational-experimental correlation studies for the 7-methyl derivative are not available. researchgate.net
Computational Modeling of Adsorption and Interaction Mechanisms
In silico modeling, including molecular docking, is widely used to predict how a molecule might interact with a biological target, such as an enzyme or receptor. tandfonline.comresearchgate.net These studies are fundamental in drug discovery to understand binding affinity and mode of action. For related compounds, these methods have been applied to explore their potential as anticancer or antimicrobial agents. tandfonline.comresearchgate.net However, no studies modeling the adsorption or specific biological interactions of 7-Methyl- nih.govtandfonline.commdpi.comtriazolo[4,3-a]quinoline were found.
Reaction Mechanism Prediction and Transition State Analysis
Theoretical chemistry can elucidate reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. mdpi.com This provides deep insight into reaction feasibility and kinetics. While the synthesis of the nih.govtandfonline.commdpi.comtriazolo[4,3-a]quinoline scaffold is well-documented, computational studies predicting the mechanisms or analyzing the transition states involved in the synthesis or reactions of the 7-methyl derivative are absent from the literature. mdpi.com
Structure Effect Relationships Ser in 7 Methyl 1 2 3 Triazolo 4,3 a Quinoline and Derivatives
Influence of Methyl Substitution on thenih.govnih.govrsc.orgTriazolo[4,3-a]quinoline Core Activity
The methyl group, though simple, can profoundly influence a molecule's biological activity through steric and electronic effects. In the context of the nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline scaffold, a methyl group at the C-7 position is anticipated to enhance hydrophobic interactions with biological targets. nih.gov This nonpolar substitution can improve binding affinity within hydrophobic pockets of enzymes or receptors.
While direct studies on the 7-methyl group's impact on this specific heterocycle are limited, research on related quinoline-containing structures provides valuable insights. For instance, studies on methacrylic copolymers with quinoline (B57606) azo-dyes have shown that the presence of a methyl substituent on the quinoline moiety can alter the optical and photochromic properties of the material. acs.org In medicinal chemistry, such substitutions are crucial. For example, in the development of antibacterials based on the 4(3H)-quinazolinone core, substitutions on the benzo-fused ring (analogous to the quinoline part) at positions like C-7 resulted in a loss of activity, indicating a high sensitivity of the target's binding pocket to steric changes in this region. mdpi.com This suggests that the placement and nature of substituents, such as the methyl group at C-7, are critical determinants of molecular performance.
Effects of Substituents at Varying Positions (e.g., C-1, C-5, C-7) on Molecular Performance
The activity of the nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline scaffold is highly dependent on the nature and position of its substituents. Research on analogous systems like nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxalines has demonstrated that modifications at C-1 and C-4 (analogous to C-5 in the quinoline system) significantly impact biological activity and physicochemical properties. soton.ac.uk
C-1 Position: Substitution at the C-1 position of the triazole ring directly influences the molecule's interaction with its environment. In studies on nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxalines, increasing the carbon chain length of an alkyl substituent at C-1 was found to decrease aqueous solubility. soton.ac.uk Replacing the alkyl chain with a phenyl group further reduced solubility. This modulation of lipophilicity is critical for properties like membrane permeation and bioavailability.
C-5 Position: The C-5 position, located on the quinoline ring, is pivotal for activity. In a series of 5-substituted-phenyl-4,5-dihydro- nih.govnih.govrsc.orgtriazolo[4,3-a]quinolines, the substituent on the C-5 phenyl ring was crucial for anticonvulsant activity. The derivative 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline showed the most potent anticonvulsant effect, highlighting the importance of electronic properties at this position. nih.gov
C-7 Position: The C-7 position is part of the quinoline's benzene (B151609) ring. Substituents here can modulate electronic density and steric profile. The introduction of a chloro group at C-7, as seen in 7-chloro-1-methyl-5-phenyl nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline, is a common strategy in medicinal chemistry to enhance activity, potentially through halogen bonding interactions with the target receptor. nih.gov
The following table summarizes the effects of various substituents on the performance of triazoloquinoline and related scaffolds.
| Position | Substituent Type | Observed Effect | Example Compound Class | Reference |
|---|---|---|---|---|
| C-1 | Increasing Alkyl Chain Length | Decreased aqueous solubility | nih.govnih.govrsc.orgTriazolo[4,3-a]quinoxalines | soton.ac.uk |
| C-1 | Phenyl Group | Further decrease in aqueous solubility | nih.govnih.govrsc.orgTriazolo[4,3-a]quinoxalines | soton.ac.uk |
| C-5 | p-Fluorophenyl Group | Strong anticonvulsant activity | 5-Aryl-4,5-dihydro- nih.govnih.govrsc.orgtriazolo[4,3-a]quinolines | nih.gov |
| C-7 | Chloro Group | Potential for enhanced activity via halogen bonding | nih.govnih.govrsc.orgTriazolo[4,3-a]quinolines | nih.gov |
| C-7 | Hydroxyl or Bromo Group | Loss of antibacterial activity | 4(3H)-Quinazolinones | mdpi.com |
Conformational Flexibility and its Implications for Molecular Function
The planarity of the core is essential for activities like DNA intercalation, but the flexibility of side chains is equally important for positioning the molecule correctly within the DNA grooves or the active site of an enzyme. nist.gov Therefore, understanding the conformational landscape of these derivatives is crucial for rational drug design.
Comparative Analysis of Isomeric Triazoloquinoline Systems
The arrangement of nitrogen atoms in the triazole ring and the point of fusion to the quinoline core give rise to several isomeric systems, each with a unique electronic distribution and three-dimensional shape. Comparing the nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline system with its isomers provides valuable structure-activity relationship insights.
nih.govnih.govrsc.orgTriazolo[5,1-a]isoquinolines: Isoquinoline-based isomers, where the nitrogen in the six-membered ring is at a different position, also present a different scaffold. The synthesis of 2-substituted nih.govnih.govrsc.orgtriazolo[5,1-a]isoquinolines has been reported, demonstrating another variation of this heterocyclic family.
nih.govnih.govrsc.orgTriazolo[4,3-c]quinazolines: Replacing the quinoline's CH group at position 2 with a nitrogen atom yields a quinazoline (B50416) core. These nih.govnih.govrsc.orgtriazolo[4,3-c]quinazoline isomers have been investigated as DNA intercalators and Topoisomerase II inhibitors. nist.gov A comparative study showed that a nih.govnih.govrsc.orgtriazolo[4,3-c]quinazoline derivative had higher DNA intercalation activity than an isomeric nih.govnih.govrsc.orgtriazolo[3,4-a]phthalazin-6(5H)-one derivative, but lower Topo II inhibitory activity, underscoring how isomeric changes can fine-tune activity for different targets. nist.gov
The table below provides a comparison of different isomeric triazolo-fused systems.
| Isomeric System | Key Structural Difference | Reported Biological Activity | Reference |
|---|---|---|---|
| nih.govnih.govrsc.orgTriazolo[4,3-a]quinoline | - | Anti-inflammatory, Analgesic, Anticonvulsant | nih.govnih.gov |
| nih.govnih.govrsc.orgTriazolo[1,5-a]quinoline | Different fusion of triazole to quinoline | Anticancer, Antimicrobial | rsc.orgnih.gov |
| nih.govnih.govrsc.orgTriazolo[5,1-a]isoquinoline | Based on isoquinoline (B145761) instead of quinoline | General Heterocyclic Synthesis | researchgate.net |
| nih.govnih.govrsc.orgTriazolo[4,3-c]quinazoline | Quinazoline core instead of quinoline | DNA Intercalation, Topoisomerase II Inhibition | nist.gov |
| nih.govnih.govrsc.orgTriazolo[4,3-a]quinoxaline | Quinoxaline (B1680401) core instead of quinoline | Anticancer, Antischistosomal | soton.ac.uknih.gov |
Exploration of Chimeric Scaffolds Incorporating the Triazoloquinoline Moiety
A powerful strategy in drug discovery is the creation of chimeric molecules, or hybrids, which combine the structural features of two or more pharmacophores to achieve enhanced or novel biological activity. nih.gov The triazoloquinoline scaffold is an attractive component for such molecular hybridization.
For example, researchers have designed and synthesized chimeric molecules that merge a quinoline core with a triazole moiety to create potent antitubercular agents. In one study, 24 different compounds were created by linking a 4-carboxyquinoline to various substituted triazoles. One of these hybrids, compound 5n, showed significant inhibitory activity against the InhA enzyme, a crucial target in Mycobacterium tuberculosis.
Similarly, the combination of quinoline and triazole features has been explored to generate multi-target inhibitors for cancer therapy. By linking 4-azido-quinolin-2(1H)-ones with other active fragments via a triazole linker, potent antiproliferative agents have been developed. nih.gov This approach of creating chimeric scaffolds allows for the integration of multiple mechanisms of action into a single molecule, potentially leading to more effective therapies and overcoming drug resistance.
Emerging Research Directions and Future Prospects in 7 Methyl 1 2 3 Triazolo 4,3 a Quinoline Chemistry
Development of Green Chemistry Approaches for Synthesis
The synthesis of 7-Methyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline and its derivatives is increasingly benefiting from the principles of green chemistry, which focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and multi-step procedures. In contrast, modern approaches are exploring more environmentally benign alternatives.
One notable green approach involves the use of eco-compatible catalysts and reaction conditions. For instance, researchers have reported refreshed syntheses of related triazolo-fused heterocyclic compounds using sustainable catalysts like palladium on alumina (B75360). nih.gov These methods often employ safer solvents and aim for higher atom economy. The use of water as a solvent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions represents a significant advancement in the greener synthesis of quinoline-triazole hybrids. researchgate.net This approach not only minimizes the use of volatile organic compounds but can also lead to high yields and simplified purification processes.
Furthermore, the development of one-pot multi-step methods is gaining traction. researchgate.net These strategies combine several reaction steps into a single operation, thereby reducing solvent usage, energy consumption, and waste generation. For example, a one-pot synthesis of a 2-chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline has been achieved in an aqueous medium. mdpi.com The use of recyclable solvents like polyethylene (B3416737) glycol (PEG) 400 has also been explored, demonstrating its effectiveness over several reaction cycles without a significant drop in product yield. researchgate.net
The table below summarizes some of the green chemistry approaches being applied to the synthesis of related triazoloquinoline compounds.
| Green Chemistry Approach | Key Features | Example Application | Reference |
| Eco-compatible Catalysts | Use of non-toxic, reusable catalysts. | Palladium on alumina for cyclization reactions. | nih.gov |
| Aqueous Media | Water as a solvent for cycloaddition reactions. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in water. | researchgate.net |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. | One-pot synthesis of a substituted 2-chloro-7-methylquinoline-triazole derivative. | mdpi.com |
| Recyclable Solvents | Use of solvents that can be recovered and reused. | PEG 400 as a recyclable solvent for the synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives. | researchgate.net |
| Sustainable Reagents | Employing less hazardous reagents. | Use of dimethyl carbonate as a greener methylating agent instead of dimethyl sulfate. | nih.gov |
Exploration of New Functionalization Strategies
The functionalization of the 7-Methyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline scaffold is a key area of research aimed at modulating its physicochemical and biological properties. Scientists are actively exploring novel strategies to introduce diverse substituents at various positions of the triazoloquinoline core.
One prominent strategy involves the modification of the triazole ring. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" is a versatile tool for introducing a wide array of functional groups onto a quinoline (B57606) core, which can then be cyclized to form the triazoloquinoline system. researchgate.netmdpi.com This allows for the synthesis of libraries of compounds with different substituents for structure-activity relationship (SAR) studies.
Functionalization at the quinoline part of the molecule is also being extensively investigated. This includes the introduction of various substituents on the phenyl ring to enhance biological activity. nih.gov For example, the introduction of electron-donating groups on the phenyl ring of related triazoloquinazolinone derivatives has been shown to be beneficial for improving antitumor activity. nih.gov
Furthermore, derivatization at the endocyclic amide nitrogen and ester functionalities of similar triazolo-fused heterocycles has been explored to overcome previous difficulties in introducing functional groups. nih.gov These strategies often involve the use of various reagents and reaction conditions to achieve the desired modifications. The table below outlines some of the functionalization strategies being explored for triazoloquinoline and related heterocyclic systems. nih.gov
| Functionalization Strategy | Target Position | Reagents and Conditions | Purpose | Reference |
| Click Chemistry (CuAAC) | Triazole Ring Formation | Azides, Alkynes, Copper(I) catalyst | Introduction of diverse substituents. | researchgate.netmdpi.com |
| Substitution on Phenyl Ring | Quinoline Moiety | Various electrophiles/nucleophiles | To modulate biological activity. | nih.gov |
| N-Alkylation/Arylation | Triazole or Quinoline Nitrogen | Alkyl/aryl halides, bases | To explore SAR and improve properties. | nih.gov |
| Modification of Side Chains | Substituents on the core | Various chemical transformations | To fine-tune biological or material properties. | nih.gov |
Advanced Spectroscopic and Imaging Techniques for Characterization
The precise characterization of 7-Methyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline and its derivatives is crucial for understanding their structure, purity, and behavior. A suite of advanced spectroscopic and analytical techniques is employed for this purpose.
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are fundamental tools for confirming the molecular weight and elucidating the detailed chemical structure of these compounds. mdpi.com Infrared (IR) spectroscopy is also used to identify characteristic functional groups present in the molecule. mdpi.com
For solid-state characterization, X-ray diffraction techniques, including single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD), are indispensable. researchgate.netmdpi.com SCXRD provides the definitive three-dimensional crystal structure, revealing bond lengths, bond angles, and intermolecular interactions. mdpi.com PXRD is used to confirm the bulk homogeneity and crystalline phase of the material. mdpi.com
Thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information on the melting point, thermal stability, and decomposition profile of the compounds. researchgate.net
In the context of their potential applications, molecular imaging techniques are emerging as powerful tools. nih.gov Techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) can be used to study the biodistribution and target engagement of radiolabeled derivatives in preclinical models. nih.gov These imaging modalities offer non-invasive ways to assess the spatial and temporal distribution of the compounds in living organisms. nih.gov
The table below lists some of the key analytical techniques used in the characterization of triazoloquinoline derivatives.
| Technique | Information Obtained | Application | Reference |
| NMR Spectroscopy | Detailed chemical structure, connectivity of atoms. | Structure elucidation of synthesized compounds. | mdpi.com |
| Mass Spectrometry | Molecular weight and elemental composition. | Confirmation of product identity. | mdpi.com |
| X-ray Diffraction | Crystal structure, molecular packing. | Determination of three-dimensional structure. | researchgate.netmdpi.com |
| FT-IR Spectroscopy | Presence of functional groups. | Structural characterization. | researchgate.net |
| Molecular Imaging (PET/SPECT) | In vivo distribution and target binding. | Preclinical drug development studies. | nih.gov |
Integrated Computational-Experimental Methodologies for Design
The design and development of new 7-Methyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives are increasingly being driven by integrated computational and experimental approaches. This synergy allows for a more rational and efficient discovery process, saving time and resources compared to traditional trial-and-error methods.
Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are employed to predict the biological activity and binding modes of designed compounds before their synthesis. mdpi.com For instance, 3D-QSAR studies can help identify the key structural features that are crucial for a desired biological effect. mdpi.com Molecular docking simulations can predict how a molecule might interact with a specific biological target, such as an enzyme or receptor, providing insights into the mechanism of action. mdpi.comnih.gov
Density functional theory (DFT) calculations are used to study the electronic properties of the molecules, such as their chemical hardness and electrophilicity index, which can be correlated with their reactivity and biological activity. nih.gov In silico ADME (absorption, distribution, metabolism, and excretion) predictions help in the early assessment of the drug-like properties of the designed compounds. nih.gov
The insights gained from these computational studies guide the selection of the most promising candidates for synthesis and experimental evaluation. The experimental results, in turn, are used to refine and validate the computational models, creating a feedback loop that enhances the predictive power of the in silico methods. This integrated approach has been successfully applied to the design of various quinoline and triazole derivatives with potential therapeutic applications. nih.govmdpi.com
The following table highlights the interplay between computational and experimental methods in the design of novel compounds.
| Computational Method | Purpose | Experimental Validation | Reference |
| Molecular Docking | Predicts binding mode and affinity to a biological target. | In vitro enzyme inhibition assays. | mdpi.comnih.gov |
| 3D-QSAR | Correlates chemical structure with biological activity. | Synthesis and in vitro testing of new derivatives. | mdpi.com |
| DFT Calculations | Determines electronic properties and reactivity. | Correlation with experimentally observed biological activity. | nih.gov |
| In Silico ADME Prediction | Assesses drug-like properties. | In vitro and in vivo pharmacokinetic studies. | nih.gov |
Novel Applications in Chemical Biology and Materials Science
The unique structural features of the 7-Methyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline scaffold make it an attractive platform for the development of novel tools and materials in chemical biology and materials science.
In chemical biology, derivatives of this scaffold can be designed as chemical probes to study biological processes. For example, fluorescently labeled analogs could be synthesized to visualize specific cellular components or track biological events in real-time using fluorescence microscopy. The triazole moiety, often introduced via "click chemistry," provides a convenient handle for attaching fluorophores or other reporter groups.
The ability of some quinoline-triazole hybrids to interact with DNA suggests their potential use as DNA-targeting agents or as components of nucleic acid-sensing platforms. nih.gov By modifying the substituents on the quinoline and triazole rings, the binding affinity and selectivity for specific DNA structures could be fine-tuned.
In materials science, the planar and aromatic nature of the triazoloquinoline system suggests potential applications in the development of organic electronic materials. The ability to form ordered structures through π-π stacking interactions, as observed in related compounds, is a desirable characteristic for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.com The functionalization of the core structure allows for the tuning of the electronic properties, such as the HOMO/LUMO energy levels, to optimize device performance.
Furthermore, the incorporation of this scaffold into polymers or metal-organic frameworks (MOFs) could lead to materials with interesting photophysical, electronic, or catalytic properties. The nitrogen atoms in the triazole and quinoline rings can act as coordination sites for metal ions, enabling the construction of novel coordination polymers and MOFs.
The table below provides an overview of potential novel applications for 7-Methyl- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives.
| Application Area | Potential Role of the Compound | Key Structural Features |
| Chemical Biology | Fluorescent probes for cellular imaging. | Aromatic scaffold, sites for fluorophore attachment. |
| Chemical Biology | DNA-targeting agents. | Planar structure, potential for DNA intercalation. |
| Materials Science | Organic electronic materials (OLEDs, OFETs). | Planar, aromatic system, tunable electronic properties. |
| Materials Science | Building blocks for coordination polymers/MOFs. | Nitrogen atoms for metal coordination. |
Q & A
Q. What synthetic routes are commonly employed for preparing 7-methyl-[1,2,4]triazolo[4,3-a]quinoline derivatives?
The synthesis typically involves cyclization reactions using hydrazine derivatives and formic anhydride. For example, 7-amino-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline is synthesized by refluxing 6-amino-3,4-dihydro-2(1H)-quinolinethione with formic anhydride in cyclohexanol, followed by purification via silica gel chromatography . Substituted benzaldehydes can be introduced via reductive amination using sodium borohydride to yield derivatives like 7-benzylamino analogs . Key steps include nitrogen atmosphere reactions and solvent removal under reduced pressure.
Q. Which in vivo models are appropriate for evaluating anticonvulsant activity?
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard for anticonvulsant screening. For example, 7-(3-bromobenzylamino)-4,5-dihydro-triazoloquinoline showed an ED50 of 5.0 mg/kg in scPTZ, while 7-(3-fluorobenzylamino) derivatives exhibited ED50 of 15.3 mg/kg in MES . Neurotoxicity is assessed using the rotarod test, where TD50 values determine the protective index (PI = ED50/TD50) .
Q. What analytical techniques confirm structure and purity?
Nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis are critical. For instance, <sup>1</sup>H-NMR spectra of 7-amino derivatives show characteristic triplet signals for CH2 groups (δ 2.87–2.97 ppm) and aromatic protons (δ 6.70–7.29 ppm) . High-resolution MS and single-crystal X-ray diffraction validate molecular structures .
Advanced Research Questions
Q. How do SAR studies optimize adenosine receptor antagonism?
Substituents at the 1-, 4-, and 8-positions significantly influence adenosine A1/A2 receptor affinity. For A1 selectivity, 1-CF3 or ethyl groups combined with 4-cyclohexylamino and 8-chloro substituents (e.g., compound 121 ) yield IC50 = 28 nM . For A2 selectivity, 1-phenyl and 4-NH2 groups (e.g., compound 128 ) achieve IC50 = 21 nM . Functional assays (e.g., cAMP modulation in fat cells) confirm antagonist activity .
Q. How can molecular docking guide receptor-targeted design?
Computational models predict binding poses with adenosine receptors. For example, docking studies on triazoloquinoxalines identify key interactions with A1 receptor residues, guiding substitutions to enhance affinity . This approach reduces trial-and-error synthesis by prioritizing derivatives with optimal steric and electronic properties.
Q. What strategies resolve discrepancies between in vitro and in vivo data?
Pharmacokinetic profiling addresses bioavailability issues. For instance, poor blood-brain barrier (BBB) penetration may explain weak in vivo efficacy despite high in vitro A1 binding. Modifications like introducing lipophilic groups (e.g., hexyloxy) improve BBB permeability, as seen in anticonvulsant derivatives with ED50 < 10 mg/kg .
Methodological Considerations
Designing dose-response experiments for neurotoxicity:
The rotarod test quantifies TD50 by administering escalating doses and measuring motor impairment. For example, 7-hexyloxy-5-phenyl-triazoloquinoline had TD50 = 228.3 mg/kg, yielding a high PI of 35.1 . Reference drugs (e.g., phenytoin) are included to benchmark safety.
Enhancing metabolic stability without losing receptor affinity:
Introducing electron-withdrawing groups (e.g., 8-Cl) or rigidifying the core structure reduces metabolic degradation. For adenosine antagonists, 1-CF3 and 4-cycloalkylamino groups balance stability and A1 affinity . Stability is validated via liver microsome assays and plasma half-life measurements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
